Lipophilicity (XLogP3) Comparison of 2-(4-Methylphenyl)piperidine vs. Positional Isomers
The calculated partition coefficient (XLogP3) for 2-(4-Methylphenyl)piperidine is 2.5 [1]. This value differs from its 4-positional isomer, 4-(4-Methylphenyl)piperidine, which has a calculated LogP of 2.85 . This 0.35 log unit difference reflects a >2-fold difference in lipophilicity, which can significantly impact membrane permeability and distribution in biological assays.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 4-(4-Methylphenyl)piperidine (XLogP3 = 2.85) |
| Quantified Difference | ΔLogP = 0.35 |
| Conditions | Computational prediction using XLogP3 algorithm |
Why This Matters
Lipophilicity differences influence membrane permeability and off-target binding, making the specific isomer necessary for reproducible in vitro ADME and cellular assay results.
- [1] Kuujia. Cas no 85237-66-7 (2-(4-methylphenyl)piperidine). Computed Properties. XLogP3 value. View Source
